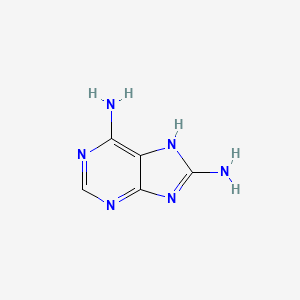

9H-Purine-6,8-diamine

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 9H-Purine-6,8-diamine typically involves the modification of purine derivatives. One common method includes the reaction of 2-amino-6-chloropurine with appropriate reagents to introduce the amino group at the 8-position. This process often requires specific reaction conditions such as the use of dimethylformamide (DMF) as a solvent and the presence of phase transfer catalysts . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amino groups at positions 6 and 8 of the purine core are highly reactive toward nucleophilic substitution. For example:

-

N6-Substitution : Reaction of 2-amino-6-chloropurine with amines in dimethylformamide (DMF) at 80°C yields N6-substituted derivatives. Cyclopropylamine, aniline derivatives, and trifluoroethoxy-substituted phenylamines have been successfully introduced at this position, with yields ranging from 78% to 90% .

-

N8-Substitution : Alkylation at N8 using methyl iodide under basic conditions produces N8-methyl derivatives. This reaction is critical for modifying steric and electronic properties of the purine scaffold.

Table 1: Substitution Reactions of 9H-Purine-6,8-diamine

Oxidation and Reduction

The purine ring undergoes redox transformations under controlled conditions:

-

Oxidation : Treatment with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) oxidizes the purine scaffold to form 2’-deoxyinosine analogs, which are structurally related to natural nucleosides.

-

Reduction : Sodium borohydride (NaBH₄) reduces the imine bonds in the purine core, yielding dihydro derivatives. This reaction is pivotal for probing electronic effects on biological activity.

Table 2: Redox Reactions and Products

| Reaction | Reagents | Product | Key Application |

|---|---|---|---|

| Oxidation | KMnO₄/H₂O₂ | 2’-Deoxyinosine derivatives | Nucleoside analog synthesis |

| Reduction | NaBH₄/LiAlH₄ | Dihydro-9H-purine-6,8-diamine | Mechanistic studies |

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl and heteroaryl groups:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ produces 6-arylpurines. For instance, coupling with 5-bromo-2-methoxyphenylboronic acid yields 6-(5-bromo-2-methoxyphenyl)-9H-purine-6,8-diamine (70% yield) .

-

Buchwald-Hartwig Amination : This method facilitates C–N bond formation at position 8, enabling the synthesis of diarylamine-substituted purines .

Acylation and Alkylation

The exocyclic amines undergo acylation and alkylation to enhance solubility or biological targeting:

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine introduces acyl groups at N6 or N8, producing amide derivatives.

-

Alkylation : Alkyl halides react with the amino groups under basic conditions to form N-alkylated purines, which are intermediates in kinase inhibitor development .

Mechanistic Insights

-

Substitution Kinetics : The N6 position exhibits higher reactivity than N8 due to reduced steric hindrance, as shown in computational studies .

-

Regioselectivity : Electron-withdrawing substituents on the purine ring direct nucleophilic attack to specific positions, enabling controlled functionalization .

Stability and Reactivity Trends

-

pH Sensitivity : The compound undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, limiting its use in aqueous media.

-

Thermal Stability : Decomposition occurs above 300°C, making it unsuitable for high-temperature reactions.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 9H-Purine-6,8-diamine can be categorized into several key areas:

Pharmaceutical Development

- Antitumor Activity : Research indicates that derivatives of this compound exhibit potential antitumor properties. These compounds are being explored for their ability to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and transcription. Inhibiting this enzyme can lead to the suppression of cancer cell proliferation .

- Antiviral Properties : The compound has also shown promise as an antiviral agent. Its structural characteristics allow it to interact effectively with viral enzymes, potentially leading to the development of new antiviral therapies.

Biochemical Research

- Enzyme Inhibition : this compound serves as a valuable tool in studying enzyme mechanisms. It has been utilized in experiments aimed at understanding the role of purines in cellular processes, particularly in relation to DNA and RNA synthesis.

- Chlorination Studies : Recent studies have focused on the chlorination reactions involving purines. The reactivity of this compound under chlorinating conditions has been analyzed to understand its role in generating chlorinated nucleobases, which are implicated in genetic mutations and carcinogenesis .

Medicinal Chemistry

- Lead Compound for Drug Design : Due to its biological activity and structural features, this compound is considered a lead compound for developing new therapeutic agents targeting various diseases, including proliferative disorders and viral infections .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antitumor Activity

A study published in a pharmaceutical journal demonstrated that a derivative of this compound effectively inhibited the growth of cancer cells in vitro. The mechanism involved the selective inhibition of DNA topoisomerase II, leading to increased apoptosis in tumor cells .

Case Study 2: Antiviral Research

In another investigation focusing on viral infections, researchers synthesized several analogs of this compound. These compounds were tested against common viruses such as HIV and influenza. Results indicated that some derivatives exhibited significant antiviral activity by disrupting viral replication pathways.

Mécanisme D'action

The mechanism of action of 9H-Purine-6,8-diamine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. This inhibition leads to the disruption of nucleotide synthesis, ultimately causing cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through pathways involving lysosomes and mitochondria, indicating a complex mechanism of inducing cell death .

Comparaison Avec Des Composés Similaires

9H-Purine-6,8-diamine can be compared with other purine derivatives such as:

2,6-Diaminopurine: Similar in structure but with different substitution patterns, leading to varied biological activities.

6-Morpholin-4-yl-9H-purine: Another purine derivative with distinct pharmacological properties.

8-Aminoguanine: Shares the amino group at the 8-position but differs in other structural aspects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Activité Biologique

9H-Purine-6,8-diamine, a purine derivative, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its purine base structure with amino groups at the 6 and 8 positions. The synthesis of this compound often involves modifications of existing purine derivatives to enhance biological activity. For instance, the introduction of various substituents at the 2, 6, or 8 positions can significantly influence its pharmacological properties.

Anti-Inflammatory Effects

Recent studies have demonstrated that derivatives of this compound exhibit notable anti-inflammatory properties. For example, a novel derivative was shown to inhibit nitric oxide production in LPS-induced macrophages with an IC50 of 6.4 μM, outperforming resveratrol (IC50: 26.4 μM) in reducing pro-inflammatory cytokines such as IL-6 and TNF-α . This activity is mediated through the disruption of the TLR4–MyD88 signaling pathway, which is critical in inflammatory responses.

Table 1: Anti-Inflammatory Activity of Purine Derivatives

| Compound | IC50 (μM) | Cytokines Inhibited | Mechanism of Action |

|---|---|---|---|

| 9H-Purine Derivative | 6.4 | IL-6, TNF-α | TLR4–MyD88/NF-κB pathway inhibition |

| Resveratrol | 26.4 | IL-6, TNF-α | NF-κB pathway modulation |

Antidiabetic Properties

Another significant area of research involves the antidiabetic effects of purine derivatives. A study highlighted an 8-purine derivative that selectively inhibited DPP-4, an enzyme involved in glucose metabolism. This compound demonstrated an IC50 value of 0.1 nM and effectively reduced hyperglycemia in Zücker obese rats . The reduction in HbA1c levels further underscores its potential as a therapeutic agent for diabetes management.

Table 2: Antidiabetic Activity of Purine Derivatives

| Compound | IC50 (nM) | Effect on HbA1c (%) | Model Used |

|---|---|---|---|

| 8-Purine Derivative | 0.1 | Decreased from 8.5 to 7.3 | Zücker obese rats |

The biological activity of this compound derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives act as ATP competitive inhibitors or inhibit topoisomerase II, which is crucial for DNA replication and repair .

- Modulation of Signaling Pathways : The compounds have been shown to interfere with key signaling pathways involved in inflammation and cell proliferation.

- Antioxidant Properties : Some studies suggest that certain purine derivatives may exhibit antioxidant effects, which could mitigate oxidative stress-related damage .

Case Studies

Several case studies have explored the therapeutic potential of purine derivatives:

Propriétés

IUPAC Name |

7H-purine-6,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUVOLUPRFCPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402507 | |

| Record name | 1H-Purine-6,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28128-33-8 | |

| Record name | 1H-Purine-6,8-diamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-6,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 8-aminoadenine displays a high affinity for polypyrimidine sequences in DNA and RNA. Unlike typical adenine, which forms Watson-Crick base pairs with thymine (T) or uracil (U), 8-aminoadenine participates in the formation of highly stable parallel triple helices. [, , , , ]. This unique interaction stems from its ability to form hydrogen bonds with the target sequence without disrupting the underlying duplex structure. 8-aminoadenine's preference for parallel duplex and triplex formations over traditional antiparallel duplexes makes it a valuable tool for various biotechnological applications [, ].

ANone:

A: The provided research primarily focuses on 8-aminoadenine incorporated into oligonucleotides. The stability of these modified oligonucleotides, particularly in triplex formation, is highlighted. Notably, 8-aminoadenine-containing oligonucleotides form stable triplexes even at neutral pH, a condition where typical DNA triplexes are unstable [, , ]. This suggests enhanced stability compared to unmodified adenine in these contexts.

ANone: The provided research focuses on the structural and binding properties of 8-aminoadenine in the context of nucleic acid interactions. There's no mention of intrinsic catalytic properties or applications outside this scope.

A: Yes, theoretical calculations have been employed to investigate the base pairing properties of 8-aminoadenine []. These studies demonstrate that the presence of the 8-amino group preferentially stabilizes triplex structures over duplexes when compared to adenine [, ]. This computational insight supports the experimental observation of stable triplex formation with 8-aminoadenine-modified oligonucleotides.

A: The 8-amino group is crucial for the unique binding properties of this molecule. Replacing adenine with 8-aminoadenine in oligonucleotides significantly enhances the stability of parallel duplexes and triplexes [, , ]. This modification is particularly impactful at neutral pH, allowing for triplex formation under conditions where it would typically be unfavorable [, ]. Research also suggests that the isomorphism of the triads formed by 8-aminoadenine with target sequences is vital for stable triplex formation [].

A: While specific degradation studies aren't detailed, 8-aminoadenine's successful incorporation into oligonucleotides and subsequent use in various experiments [, , , , ] suggest a degree of stability under standard laboratory conditions. The research emphasizes the enhanced stability 8-aminoadenine imparts to oligonucleotide structures, particularly triplexes [, ].

ANone: The provided research primarily explores the biophysical and biochemical properties of 8-aminoadenine in the context of nucleic acid interactions. It doesn't delve into SHE regulations, as those are more relevant to large-scale production and potential therapeutic applications.

ANone: The focus of the provided research lies in understanding the fundamental interactions and structural properties of 8-aminoadenine within the framework of nucleic acid research. The abstracts don't extend to investigations of pharmacological properties, toxicological profiles, or related aspects. These are generally addressed in later stages of drug development, and 8-aminoadenine, based on this research, appears to be primarily a tool for biochemical and biophysical investigations.

A: While specific historical milestones aren't detailed, the provided research showcases the evolution of using 8-aminoadenine in nucleic acid research. Early studies focused on theoretical calculations and synthesis [, , ], laying the groundwork for understanding its unique properties. Later research demonstrates the successful incorporation of 8-aminoadenine into oligonucleotides and the formation of highly stable parallel duplexes and triplexes, even at neutral pH [, , ]. This progression highlights the growing interest in this modified nucleobase for potential biotechnological applications.

ANone: Absolutely. The unique properties of 8-aminoadenine make it a valuable tool across multiple disciplines. Its use in forming stable triplex structures has significant implications for:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.